Cas no 14612-92-1 (1,2-Ethanediamine,N1-[(4-bromophenyl)methyl]-N2,N2-dimethyl-N1-2-pyridinyl-, hydrochloride (1:?))

1,2-Ethanediamine,N1-[(4-bromophenyl)methyl]-N2,N2-dimethyl-N1-2-pyridinyl-, hydrochloride (1:?) structure
14612-92-1 structure
Product Name:1,2-Ethanediamine,N1-[(4-bromophenyl)methyl]-N2,N2-dimethyl-N1-2-pyridinyl-, hydrochloride (1:?)
Numero CAS:14612-92-1
MF:C16H21BrClN3
MW:370.715041875839
CID:146409
PubChem ID:26763
Update Time:2025-04-19

1,2-Ethanediamine,N1-[(4-bromophenyl)methyl]-N2,N2-dimethyl-N1-2-pyridinyl-, hydrochloride (1:?) Proprietà chimiche e fisiche

Nomi e identificatori

    • 1,2-Ethanediamine,N1-[(4-bromophenyl)methyl]-N2,N2-dimethyl-N1-2-pyridinyl-, hydrochloride (1:?)
    • 2-[(4-bromophenyl)methyl-pyridin-2-ylamino]ethyl-dimethylazanium,chloride
    • 1,2-ethanediamine, N~1~-[(4-bromophenyl)methyl]-N~2~,N~2~-dimethyl-N~1~-2-pyridinyl-, hydrochloride (1:1)
    • N-(4-Bromobenzyl)-N',N'-dimethyl-N-(pyridin-2-yl)ethane-1,2-diamine hydrochloride (1:1)
    • Hibernon hydrochloride
    • N-p-Brombenzyl-N-alpha-pyridyl-N',N'-dimethyl-aethylendiamin-hydrochloride [German]
    • N-p-Bromobenzyl-N',N'-dimethyl-N-2-pyridylethylenediamine hydrochloride
    • Pyridine, 2-((p-bromobenzyl)(2-(dimethylamino)ethyl)amino)-, hydrochloride
    • N,N-Dimethyl-N'-(p-bromobenzyl)-N'-(2-pyridyl)ethylenediamine hydrochloride
    • N-p-Brombenzyl-N-alpha-pyridyl-N',N'-dimethyl-aethylendiamin-hydrochloride
    • Bromobenzyl D.P.E. hydrochloride
    • ETHYLENEDIAMINE, N-(p-BROMOBENZYL)-N',N'-DIMETHYL-N-(2-PYRIDYL)-, HYDROCHLORIDE
    • 14612-92-1
    • Inchi: 1S/C16H20BrN3.ClH/c1-19(2)11-12-20(16-5-3-4-10-18-16)13-14-6-8-15(17)9-7-14;/h3-10H,11-13H2,1-2H3;1H
    • Chiave InChI: ZQJUQBSXMSRMMB-UHFFFAOYSA-N
    • Sorrisi: BrC1C=CC(=CC=1)CN(C1C=CC=CN=1)CC[NH+](C)C.[Cl-]

Proprietà calcolate

  • Massa esatta: 347.8965
  • Massa monoisotopica: 369.060738
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 21
  • Conta legami ruotabili: 6
  • Complessità: 264
  • Conteggio di unità legate in modo Covalent: 2
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 20.6

Proprietà sperimentali

  • Punto di ebollizione: 435°C at 760 mmHg
  • Punto di infiammabilità: 216.9°C
  • PSA: 22.03
Fornitori consigliati
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shaanxi pure crystal photoelectric technology co. LTD
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.